N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)pivalamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

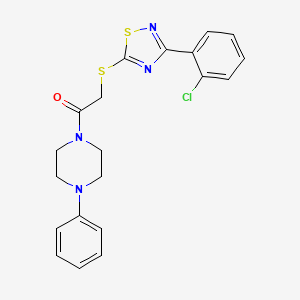

N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)pivalamide, also known as HM-3, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic properties. HM-3 belongs to the class of indole-based compounds and has been shown to have a wide range of biochemical and physiological effects.

Aplicaciones Científicas De Investigación

Hemoglobin Adduct Formation and Metabolism

- Acrylamide, used in manufacturing polyacrylamide and grouting agents, forms hemoglobin adducts in humans. Studies have revealed that about 86% of the urinary metabolites derived from acrylamide exposure result from glutathione conjugation, with metabolites like glycidamide and glyceramide also detected. This study highlights the metabolism of acrylamide and its derivatives, potentially including compounds like N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)pivalamide (Fennell et al., 2005).

Baylis-Hillman Reaction in Polar Solvents

- Research on the Baylis-Hillman reaction in polar solvents, including water and formamide, has shown significant acceleration. Studies involving various electrophiles and amine catalysts, potentially relevant to compounds like this compound, have expanded our understanding of chemical reactions under different solvent conditions (Aggarwal et al., 2002).

Lithiation in Organic Synthesis

- Lithiation, a critical process in organic synthesis, has been studied in compounds like N-[2-(4-methoxyphenyl)ethyl]pivalamide. This research contributes to understanding the reactions and substitutions that occur in similar compounds, potentially including this compound (Smith et al., 2012).

Prodrug Synthesis and Evaluation

- The synthesis and evaluation of prodrugs, like the 3'-(O-pivaloyl) derivative of etilefrine, provide insights into the stability and enzymatic cleavage of such compounds. This research could be relevant for understanding the behavior of similar compounds, including this compound, in biological systems (Wagner et al., 1980).

Histone Deacetylase Inhibition for Alzheimer's Disease

- Research on 5-aroylindolyl-substituted hydroxamic acids, particularly targeting histone deacetylase 6 (HDAC6), could provide a framework for understanding how similar indole derivatives, like this compound, might interact with biological targets in Alzheimer's disease research (Lee et al., 2018).

Propiedades

IUPAC Name |

N-[2-hydroxy-2-(1-methylindol-5-yl)ethyl]-2,2-dimethylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O2/c1-16(2,3)15(20)17-10-14(19)12-5-6-13-11(9-12)7-8-18(13)4/h5-9,14,19H,10H2,1-4H3,(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVZQQLXHYZBXSE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NCC(C1=CC2=C(C=C1)N(C=C2)C)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(furan-2-carbonyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2647370.png)

![N-[1-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-methyl-1H-pyrazol-5-yl]-3,3-diphenylpropanamide](/img/structure/B2647373.png)

![2-[6-(3-Chloro-4-methylphenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide](/img/structure/B2647375.png)

![N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-4-methylbenzamide](/img/structure/B2647378.png)

![N-[[4-(4-bromophenyl)-5-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-4-pyrrolidin-1-ylsulfonylbenzamide](/img/structure/B2647379.png)

![Furan-2-yl(4-((2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3-methoxyphenyl)methyl)piperazin-1-yl)methanone](/img/structure/B2647380.png)

![N-(1-Propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)-3-(prop-2-enoylamino)propanamide](/img/structure/B2647383.png)

![N-benzyl-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide](/img/structure/B2647387.png)